ACTB Human Pre-designed siRNA Set A

siRNA screening functional genomics hit validation

ACTB Human Pre-designed siRNA Set A provides three individual siRNA duplexes targeting distinct regions of β-actin (Gene ID: 60) in separate tubes, enabling independent assessment of each sequence's knockdown efficiency prior to scale-up. Ideal for deconvolution workflows, hit validation, and dose-response studies. Includes GAPDH positive control (≥75% guaranteed silencing), negative control, and FAM-labeled negative control for transfection efficiency quantification. Each duplex supplied at 5 nmol; titrate individually for partial knockdown where complete silencing may be cytotoxic. Optimized for cancer biology and organoid models requiring validated housekeeping gene controls.

Molecular Formula C16H13ClF3NO2
Molecular Weight 343.73 g/mol
CAS No. 451491-47-7
Cat. No. B7774547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACTB Human Pre-designed siRNA Set A
CAS451491-47-7
Molecular FormulaC16H13ClF3NO2
Molecular Weight343.73 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C16H13ClF3NO2/c1-2-23-14-6-4-3-5-11(14)15(22)21-10-7-8-13(17)12(9-10)16(18,19)20/h3-9H,2H2,1H3,(H,21,22)
InChIKeyYDXZSNHARVUYNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / 15 nmol / 30 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ACTB Human Pre-designed siRNA Set A (CAS 451491-47-7): Product Overview and Comparator Landscape for Gene Silencing Selection


ACTB Human Pre-designed siRNA Set A (CAS 451491-47-7) is a pre-designed small interfering RNA (siRNA) reagent set comprising three distinct siRNA duplexes targeting different regions of the human ACTB (beta-actin, Gene ID: 60) transcript, supplied with positive, negative, and FAM-labeled negative controls [1]. As a component of Dharmacon's siRNA product lines—which include siGENOME, ON-TARGETplus, and Accell formats [2]—this Set A format provides researchers with individual siRNA duplexes in separate tubes, enabling independent assessment of each sequence's knockdown performance prior to potential scale-up of the most effective duplex. The reagent is designed for RNA interference (RNAi)-mediated loss-of-function studies targeting beta-actin, a highly conserved cytoskeletal protein involved in cell motility, structure, and intercellular signaling, and a ubiquitously expressed reference gene widely used for normalization in quantitative gene expression studies [3].

Why Generic ACTB siRNA Substitution Fails: Quantitative Basis for Format-Specific Selection in Knockdown Experiments


Generic substitution of ACTB siRNA reagents across different product formats introduces quantifiable risks to experimental reproducibility and data interpretation. Direct comparative studies reveal that the choice between individual siRNA duplexes (as supplied in the Set A format), pre-pooled SMARTpool reagents, or alternative housekeeping gene controls fundamentally alters both knockdown efficiency profiles and normalization accuracy. For example, cross-study comparisons demonstrate that ACTB and GAPDH exhibit significantly different expression stability across cancer cell lines, with GAPDH showing less variation based on Bestkeeper analysis [1]. Furthermore, different product formats—Set of 4 (individual duplexes) versus SMARTpool (pre-mixed pools)—serve distinct experimental purposes: the Set A format allows individual assessment of each siRNA's potency, critical for hit validation and off-target deconvolution, whereas pre-pooled reagents optimize for maximum combined silencing with reduced screening workload but obscure duplex-specific performance . Given that ACTB itself can be altered under siRNA-mediated knockdown of other genes—as shown by PITX2 siRNA effects on ACTB expression with an average fold-change effect of 0.85 [2]—the choice of control structure and product format is not interchangeable without quantitative impact on results.

ACTB Human Pre-designed siRNA Set A: Comparative Performance Evidence for Scientific Procurement Decisions


ACTB Pre-designed siRNA Set A vs. SMARTpool Format: Workflow and Deconvolution Differentiation

The ACTB Human Pre-designed siRNA Set A format, containing three individual siRNA duplexes targeting distinct regions of the ACTB transcript in separate tubes [1], differs fundamentally from the SMARTpool format where four siRNAs are pre-mixed as a single reagent [2]. This design distinction directly impacts experimental workflow: Set A requires individual transfection of each duplex (3 separate wells) to identify the most potent sequence, whereas SMARTpool reduces screening workload by 75% through single-well delivery of all four siRNAs combined [3]. For functional genomics screens where throughput is prioritized, SMARTpool offers clear efficiency advantages; conversely, for studies requiring sequence-specific performance validation or off-target deconvolution, the Set A format provides essential individual duplex access that pre-pooled reagents cannot offer. The Set A configuration includes three target-specific siRNA duplexes, each supplied at 5 nmol (HPLC-purified), plus a GAPDH positive control siRNA (5 nmol) for benchmarking transfection and silencing conditions [1].

siRNA screening functional genomics hit validation gene silencing

ACTB vs. GAPDH Expression Stability: Cell Line-Dependent Normalization Accuracy Differences

Selection of ACTB as the siRNA target necessitates awareness of its variable expression stability across experimental contexts compared to alternative housekeeping genes such as GAPDH. A systematic study comparing GAPDH and ACTB expression across six different cancer cell lines (Jurkat, MOLT4, REH, HT29, and two others) revealed statistically significant differences in expression between the two genes: Jurkat (p<0.01), MOLT4 (p<0.05), REH (p<0.001), and HT29 (p<0.001) [1]. Based on Bestkeeper analysis, GAPDH demonstrated less variation among samples across all tested cell lines and higher overall stability compared to ACTB [1]. This cell line-dependent variability means that researchers using ACTB siRNA Set A for knockdown experiments must consider that ACTB itself exhibits context-dependent expression stability, which may affect normalization strategies for qPCR data interpretation. Importantly, this evidence does not invalidate ACTB as a housekeeping gene but rather quantifies the conditions under which its use as a reference requires explicit validation versus alternatives.

housekeeping gene validation qPCR normalization gene expression analysis cancer cell lines

Dharmacon siRNA Knockdown Efficiency Guarantee: 75% Minimum Silencing Across Product Lines

Dharmacon siRNA reagents, including the siGENOME line from which ACTB Human Pre-designed siRNA Set A is derived, are covered by a manufacturer guarantee of at least 75% target gene silencing at the mRNA level [1]. This quantitative performance standard applies across Dharmacon's ON-TARGETplus, ON-TARGETplus 2.0, Accell, and siGENOME siRNA product lines [1]. For comparative context, alternative pre-designed siRNA sets from other suppliers provide different guarantee thresholds: one supplier's validated mouse ACTB siRNA set guarantees at least one of three duplexes achieves ≥70% mRNA knockdown under standard conditions ; another supplier's Dicer-substrate siRNA kit guarantees at least two of three duplexes provide ≥70% knockdown at 10 nM with >90% transfection efficiency [2]. While these guarantees are not derived from head-to-head experiments on identical cell systems, the published threshold differences (75% vs. 70%) and the number of guaranteed duplexes (all three vs. two of three) provide quantitative procurement benchmarks.

siRNA knockdown validation gene silencing efficiency RNAi quality control functional genomics

ACTB Expression Perturbation Under siRNA Treatment: Implications for Control Selection

A critical consideration for researchers using ACTB siRNA Set A is the documented evidence that ACTB expression itself can be modulated during siRNA-mediated knockdown of unrelated genes. Microarray analysis following PITX2 siRNA transfection revealed that ACTB expression exhibited an average fold-change effect of 0.85 (TM1: 0.85, TM2: 0.86) [1]. In the same experiment, GAPDH showed an average effect of 0.98 (TM1: 0.98, TM2: 0.98), and β2M showed an average effect of 1.18 (TM1: 1.13, TM2: 1.23) [1]. This class-level evidence demonstrates that ACTB is not strictly invariant under experimental perturbation conditions—a finding with direct implications for those using ACTB siRNA Set A either as a positive control or as a target for normalization studies. The quantified deviation (0.85-fold change) represents a 15% reduction relative to control, whereas GAPDH remained within 2% of baseline under identical conditions.

housekeeping gene perturbation siRNA off-target effects microarray analysis normalization strategy

ACTB siRNA Set A: Built-in Controls Enable Internal Experimental Validation

The ACTB Human Pre-designed siRNA Set A includes a comprehensive control suite comprising a negative control siRNA (scrambled sequence, 5 nmol), a FAM-labeled negative control siRNA (5 nmol) for fluorescence-based transfection efficiency assessment, and a GAPDH positive control siRNA (5 nmol, HPLC-purified) [1]. This integrated control configuration distinguishes the Set A format from standalone single-duplex siRNA purchases, which require separate procurement of control reagents. The inclusion of a GAPDH positive control enables direct benchmarking of silencing efficiency under the user's specific transfection conditions, while the FAM-labeled negative control allows quantification of delivery efficiency via fluorescence microscopy or flow cytometry without additional reagent ordering. This built-in validation capability reduces experimental variables when troubleshooting suboptimal knockdown outcomes and provides a standardized reference for cross-experiment reproducibility assessment.

transfection efficiency experimental controls siRNA validation FAM labeling

ACTB Suitability as Reference Gene: Context-Dependent Performance Across Tissue Systems

Validation studies in intestinal organoid (IO) systems provide quantitative evidence for ACTB's performance as a reference gene compared to alternative housekeeping candidates. A systematic analysis of nine housekeeping genes (GAPDH, ACTB, 18S, SDHA, B2M, RPL4, YWHAZ, PPIA, HPRT1) across both intestinal tissue and IO samples using four statistical algorithms (geNorm, NormFinder, BestKeeper, and RefFinder) demonstrated that SDHA and ACTB exhibited the highest stability across all algorithms [1]. In contrast, YWHAZ showed suboptimal stability in the same experimental context [1]. Validation using epithelial gland cell markers (Lgr5 and Muc2) confirmed that normalization with stable genes (SDHA and ACTB) yields consistent target gene expression results, whereas less stable genes produce significantly different outcomes [1]. This evidence supports ACTB siRNA Set A selection for experiments in intestinal organoid systems but emphasizes that gene stability rankings are system-dependent—a finding consistent with other studies showing variable ACTB performance across different cell types.

housekeeping gene validation intestinal organoids RT-qPCR normalization reference gene stability

Recommended Applications for ACTB Human Pre-designed siRNA Set A Based on Quantitative Evidence


Primary siRNA Screening and Hit Deconvolution for ACTB-Targeted Gene Silencing

The Set A format, with three individual siRNA duplexes targeting distinct ACTB transcript regions, is optimized for deconvolution workflows where identification of the single most potent duplex is required prior to scale-up or arrayed screening [1]. Unlike pre-pooled SMARTpool reagents that obscure individual sequence performance, the separate-tube configuration enables direct comparison of knockdown efficiency among the three sequences, facilitating selection of the optimal duplex for downstream applications including rescue experiments, dose-response studies, or stable knockdown generation. The integrated GAPDH positive control siRNA provides internal benchmarking of silencing efficiency under user-specific transfection conditions, enabling validation that observed ACTB knockdown meets or exceeds the manufacturer's 75% guarantee threshold [2].

Reference Gene Validation and Normalization Strategy Development in Cancer Cell Line Studies

Given documented evidence that ACTB expression exhibits cell line-dependent variability with statistically significant differences versus GAPDH (Jurkat p<0.01, MOLT4 p<0.05, REH p<0.001, HT29 p<0.001) [3], the ACTB siRNA Set A is particularly suited for studies requiring explicit validation of housekeeping gene stability in novel or under-characterized cell systems. The inclusion of both negative and FAM-labeled negative controls enables researchers to quantify transfection efficiency and assess whether observed expression changes reflect genuine biological variation or technical artifacts. This application scenario is critical for cancer biology research where housekeeping gene selection directly impacts relative target gene expression calculations and downstream interpretation of siRNA screening hits.

Functional Studies of Cytoskeletal Dynamics Requiring Titratable ACTB Knockdown

The individual siRNA format of Set A supports dose-response and partial knockdown studies where complete ACTB silencing may be undesirable or cytotoxic. Since each duplex is supplied separately at 5 nmol quantities [1], researchers can titrate individual siRNA concentrations to achieve graded ACTB knockdown rather than the maximal combined silencing produced by pooled reagents. This is particularly relevant for cytoskeletal protein studies where beta-actin is a major constituent of the contractile apparatus and ubiquitously expressed [4]; complete loss may induce confounding cellular morphology changes, whereas partial knockdown enables more nuanced structure-function analyses of actin dynamics.

Intestinal Organoid Gene Expression Studies Requiring Validated Reference Gene Normalization

For research utilizing intestinal organoid (IO) models, the Set A format is supported by class-level evidence demonstrating that ACTB ranks among the most stable reference genes (alongside SDHA) across four statistical algorithms (geNorm, NormFinder, BestKeeper, RefFinder) in this specific tissue system [5]. Researchers employing ACTB siRNA as a positive control or normalization reference in IO studies benefit from this validated stability profile, while the integrated FAM-labeled negative control enables assessment of siRNA delivery efficiency in three-dimensional organoid cultures—a system known for variable transfection efficiency compared to monolayer cell cultures.

Technical Documentation Hub

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